molecular formula C3H6S B156036 Methyl vinyl sulfide CAS No. 1822-74-8

Methyl vinyl sulfide

Cat. No.: B156036
CAS No.: 1822-74-8
M. Wt: 74.15 g/mol
InChI Key: AMBKPYJJYUKNFI-UHFFFAOYSA-N
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Description

Methyl vinyl sulfide is an organic compound with the molecular formula C3H6S. It is characterized by the presence of a vinyl group (ethenyl) attached to a sulfur atom, which is further bonded to a methyl group. This compound is known for its distinct sulfurous odor and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl vinyl sulfide can be synthesized through several methods. One common approach involves the reaction of methyl mercaptan with acetylene in the presence of a catalyst. The reaction typically occurs under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic addition of methyl mercaptan to acetylene. This process is optimized for high yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl vinyl sulfide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiol.

    Substitution: It participates in nucleophilic substitution reactions, where the vinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols and amines are commonly employed.

Major Products:

    Oxidation: Methyl vinyl sulfoxide and methyl vinyl sulfone.

    Reduction: Methyl mercaptan.

    Substitution: Various substituted vinyl sulfides depending on the nucleophile used.

Scientific Research Applications

Methyl vinyl sulfide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: It serves as a precursor for biologically active molecules.

    Medicine: Research explores its potential in drug development, especially for compounds targeting sulfur-related pathways.

    Industry: It is utilized in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

    Ethyl vinyl sulfide: Similar structure but with an ethyl group instead of a methyl group.

    Vinyl sulfone: Contains a sulfone group instead of a sulfide group.

    Methyl phenyl sulfide: Has a phenyl group attached to the sulfur atom instead of a vinyl group.

Uniqueness: Methyl vinyl sulfide is unique due to its combination of a vinyl group and a sulfur atom, which imparts distinct reactivity and properties. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis.

Properties

IUPAC Name

methylsulfanylethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6S/c1-3-4-2/h3H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBKPYJJYUKNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171266
Record name Ethene, (methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822-74-8
Record name Ethene, (methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1822-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethene, (methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001822748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethene, (methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of methyl vinyl sulfide?

A1: The molecular formula of this compound is C3H6S, and its molecular weight is 74.14 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: this compound has been studied using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) [], Infrared (IR) and Raman spectroscopy [], and Microwave Spectroscopy [, ]. These techniques provide valuable information about the compound's structure, bonding, and conformational properties.

Q3: Does this compound exhibit rotational isomerism?

A3: Yes, this compound exists as two rotational isomers: cis (θ = 0°) and gauche (θ = 134.4°) []. The energy difference between these isomers is 207.2 cm−1, with the gauche isomer being more stable.

Q4: What computational methods have been employed to study the conformational properties of this compound?

A4: Researchers have utilized Hartree-Fock Self-Consistent Field (HF SCF) calculations with different basis sets [] and ab initio calculations [] to investigate the conformational stability and barriers to internal rotation in this compound.

Q5: How can this compound be synthesized?

A5: Several synthetic routes have been developed for this compound. One approach involves the reaction of dimethyl disulfide with acetylene in the presence of a base and a reducing agent like hydrazine hydrate []. Another method utilizes bis[(diphenylphosphinoyl)methyl] sulfide as a starting material in a Horner-Wittig-based reaction [, ]. Additionally, alkylation of methyl=methylthiomethyl=sulfoxide (FAMSO) with alkyl halides, followed by pyrolysis, provides another route to this compound and its derivatives [].

Q6: What is the role of boron trifluoride in the synthesis of this compound?

A6: Boron trifluoride (BF3) acts as a Lewis acid catalyst in the Horner-Wittig-type reaction of (diphenylphosphinoyl)methyl vinyl sulfides, promoting the formation of the desired product [, ].

Q7: Can this compound participate in charge-transfer complex formation?

A7: Yes, this compound can form charge-transfer complexes with π-electron acceptors like p-chloranil, tetracyanoethylene (TCNE), and 7,7,8,8,-tetracyanoquinodimethane (TCNQ) []. Studies suggest that the vinyl group is the primary site for complexation in these cases.

Q8: How is this compound utilized in polymer chemistry?

A8: this compound serves as a valuable monomer in copolymerization reactions. It has been successfully copolymerized with other monomers like styrene [] and methyl acrylate [] to yield polymers with tailored properties. For instance, copolymers of cholesterol vinyl ether and this compound have been synthesized with the aim of developing new biologically active oligomers [, ]. Additionally, modified copolymers incorporating this compound have shown potential as active matrices for solid superbases [].

Q9: What is the biodegradability of this compound-containing polymers?

A9: Research suggests that the biodegradability of polymers containing this compound is influenced by factors like molecular weight, tacticity, and the presence of other functional groups []. For example, copolymers of sodium acrylate and methyl vinyl ether showed moderate biodegradability [].

Q10: What analytical methods are used to study this compound and its derivatives?

A10: Researchers utilize various analytical techniques to characterize and quantify this compound and its related compounds. These techniques include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and various spectroscopic methods []. Method validation is crucial to ensure the accuracy, precision, and specificity of these analytical procedures [].

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